molecular formula C13H22O8S B1580759 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate CAS No. 5450-26-0

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate

Cat. No.: B1580759
CAS No.: 5450-26-0
M. Wt: 338.38 g/mol
InChI Key: CLCAOXSGSHWACR-OXKBGPBOSA-N
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Description

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate is a chemically modified sugar derivative. This compound is known for its role in organic synthesis and carbohydrate chemistry, particularly in the selective protection and functionalization of hydroxyl groups. It is often used as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Future Directions

The compound is a chemical intermediary in the fabrication process of antiviral medicaments . It can participate in the creation process of neuraminidase repressors . This suggests potential applications in the development of new antiviral drugs.

Preparation Methods

The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate typically involves the protection of D-glucose with isopropylidene groups followed by the introduction of a methylsulfonyl group. The process can be summarized as follows:

Chemical Reactions Analysis

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and nucleophiles such as alcohols or amines.

Mechanism of Action

The mechanism of action of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, while the methylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the selective introduction of various functional groups at specific positions on the sugar molecule .

Comparison with Similar Compounds

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of protecting groups and leaving groups, which provides distinct reactivity and selectivity in chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the methylsulfonyl group at the C-3 position. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Acetone", "Isopropyl alcohol", "Methanesulfonyl chloride", "Pyridine", "Methanol", "Concentrated hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups on glucose using acetone and isopropyl alcohol to obtain 1,2:5,6-Di-O-isopropylidene-D-glucose", "Introduction of the methylsulfonyl group at the C-3 position using methanesulfonyl chloride and pyridine to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-D-glucose", "Removal of the protecting groups using concentrated hydrochloric acid and sodium bicarbonate to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose", "Purification of the final compound using diethyl ether" ] }

CAS No.

5450-26-0

Molecular Formula

C13H22O8S

Molecular Weight

338.38 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate

InChI

InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1

InChI Key

CLCAOXSGSHWACR-OXKBGPBOSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Reactant of Route 2
Reactant of Route 2
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Reactant of Route 3
Reactant of Route 3
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Reactant of Route 4
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Reactant of Route 5
Reactant of Route 5
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Reactant of Route 6
Reactant of Route 6
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate

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